molecular formula C6H9IN2O B2975362 (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol CAS No. 1356998-41-8

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Cat. No. B2975362
M. Wt: 252.055
InChI Key: FBUYLCVUXNTMHH-UHFFFAOYSA-N
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Patent
US08642626B2

Procedure details

Sodium borohydride (45 mg) was added to a methanol (10 mL) solution of 4-iodo-1,3-dimethyl-1H-pyrazol-5-carbaldehyde (200 mg) at a room temperature, and the obtained solution was then stirred for 3 hour. Thereafter, a saturated ammonium chloride aqueous solution was added to the reaction solution, and the obtained mixture was then extracted with ethyl acetate. The organic layer was washed with water, and was then dried over anhydrous sodium sulfate, followed by vacuum concentration, so as to obtain the title compound (75 mg) in the form of a light yellow solid.
Quantity
45 mg
Type
reactant
Reaction Step One
Name
4-iodo-1,3-dimethyl-1H-pyrazol-5-carbaldehyde
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[I:3][C:4]1[C:5]([CH3:12])=[N:6][N:7]([CH3:11])[C:8]=1[CH:9]=[O:10].[Cl-].[NH4+]>CO>[I:3][C:4]1[C:5]([CH3:12])=[N:6][N:7]([CH3:11])[C:8]=1[CH2:9][OH:10] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
4-iodo-1,3-dimethyl-1H-pyrazol-5-carbaldehyde
Quantity
200 mg
Type
reactant
Smiles
IC=1C(=NN(C1C=O)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the obtained solution was then stirred for 3 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the obtained mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by vacuum concentration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC=1C(=NN(C1CO)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.